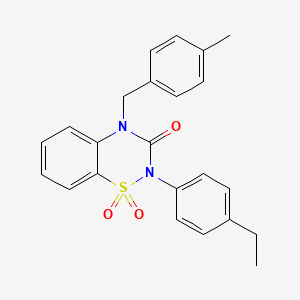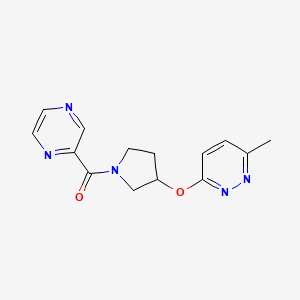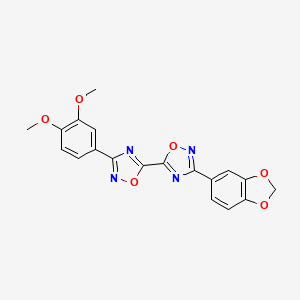![molecular formula C14H12N4O3S2 B2443890 1H-苯并[d][1,2,3]三唑-1-基(2-(吡啶-2-基二硫代)乙基)碳酸酯 CAS No. 913168-10-2](/img/structure/B2443890.png)
1H-苯并[d][1,2,3]三唑-1-基(2-(吡啶-2-基二硫代)乙基)碳酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate is a compound that features a benzo[d][1,2,3]triazole ring and a pyridine-disulfide moiety linked through an ethyl carbonate group
科学研究应用
1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with cysteine residues in proteins.
Medicine: Explored for its potential anticancer and antioxidant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate typically involves the reaction of 1H-benzo[d][1,2,3]triazole with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding carbamates or carbonates depending on the nucleophile used.
作用机制
The mechanism of action of 1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate involves the formation of disulfide bonds with cysteine residues in proteins. This can lead to the modulation of protein function and activity. The compound may also exert its effects through the generation of reactive oxygen species (ROS) during oxidation reactions, contributing to its potential anticancer and antioxidant activities .
相似化合物的比较
Similar Compounds
1H-Benzo[d][1,2,3]triazol-1-yl-pyrazole-based compounds: These compounds also feature the benzo[d][1,2,3]triazole ring and have shown significant biological activities, including anticancer and antioxidant properties.
1H-Benzo[d][1,2,3]triazol-1-yl-2-(2-(pyridin-2-yl)disulfanyl) ethyl carbonate: Similar in structure but may have different substituents on the pyridine ring.
Uniqueness
1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate is unique due to its specific combination of the benzo[d][1,2,3]triazole ring and the pyridine-disulfide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
benzotriazol-1-yl 2-(pyridin-2-yldisulfanyl)ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c19-14(20-9-10-22-23-13-7-3-4-8-15-13)21-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPACOYLOTZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OC(=O)OCCSSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2443810.png)


![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443816.png)
![N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide](/img/structure/B2443817.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2443818.png)

![1-(4-{2-Azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2443822.png)
![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)
![1-Thia-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2443825.png)


![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)
